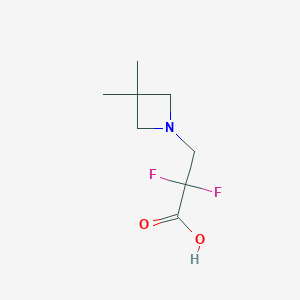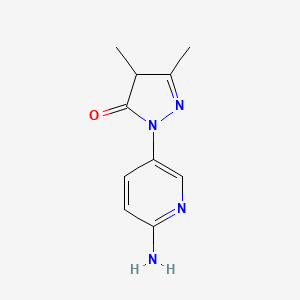![molecular formula C11H19Cl B13196177 {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane is a compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a cyclohexane ring and a cyclopropyl group, which is further substituted with a chloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane with a chloromethylating agent in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to the interaction of cycloalkanes with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The cyclopropyl group may also contribute to the compound’s reactivity and stability, influencing its overall mechanism of action.
Comparison with Similar Compounds
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane can be compared with other similar compounds, such as:
Cyclopropylmethylcyclohexane: Lacks the chloromethyl group, resulting in different reactivity and applications.
Chloromethylcyclohexane: Does not contain the cyclopropyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclopropyl]methylcyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2 |
InChI Key |
NKDNPXUEVVZXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
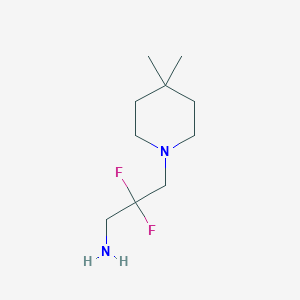


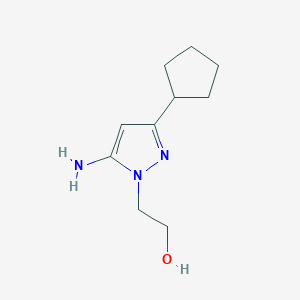
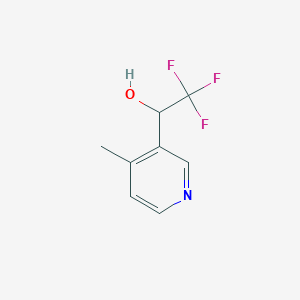
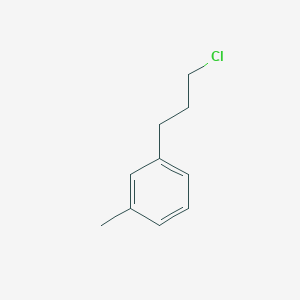

![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)

